

Application Notes and Protocols for the Ortho-Formylation of 2-Bromophenol

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Compound of Interest

Compound Name: *3-Bromo-2-hydroxy-4-methoxybenzaldehyde*

Cat. No.: *B8781944*

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Introduction

The ortho-formylation of phenols is a crucial chemical transformation that introduces an aldehyde group at the position adjacent to the hydroxyl group, yielding valuable hydroxybenzaldehydes. These products are significant intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1] While classic methods like the Duff[2][3] and Reimer-Tiemann reactions[4][5] can achieve this, they often suffer from drawbacks such as low yields, poor regioselectivity (producing both ortho and para isomers), and the use of harsh or noxious reagents.[6]

A more recent and highly efficient method involves a magnesium-mediated reaction, which offers excellent regioselectivity, exclusively targeting the ortho position.[6][7] This protocol utilizes a combination of anhydrous magnesium dichloride (MgCl_2), triethylamine (Et_3N), and paraformaldehyde as the formylating agent. The magnesium ion is believed to play a key role in coordinating to the phenolic oxygen, thereby directing the electrophilic attack of formaldehyde to the ortho position.[6][7] This method is known for its milder reaction conditions and consistently high yields.[8]

This document provides a detailed experimental procedure for the selective ortho-formylation of 2-bromophenol to produce 3-bromo-2-hydroxybenzaldehyde, a valuable synthetic intermediate.[9]

Experimental Protocol: Synthesis of 3-Bromo-2-hydroxybenzaldehyde

This protocol details a reliable and regioselective method for the preparation of 3-bromosalicylaldehyde from 2-bromophenol.^[6]^[10] The procedure has been demonstrated to be effective for both small and large-scale preparations, yielding the product in high purity.^[10]

Materials and Reagents

Reagent/Material	Grade	Supplier	Notes
2-Bromophenol	Reagent grade	e.g., Aldrich	Used as received. ^[10]
Anhydrous Magnesium Dichloride (MgCl ₂)	Anhydrous	e.g., Aldrich	Must be anhydrous. ^[10]
Paraformaldehyde	Solid	e.g., Aldrich	
Triethylamine (Et ₃ N)	Reagent grade	e.g., Aldrich	Should be dry. ^[11]
Tetrahydrofuran (THF)	Anhydrous	e.g., Aldrich	Distilled from sodium benzophenone ketyl or passed through activated alumina. ^[10]
Diethyl ether	Reagent grade		
Hydrochloric acid (HCl)	1 N aqueous solution		
Magnesium sulfate (MgSO ₄)	Anhydrous		
Hexane	Reagent grade	For recrystallization.	

Equipment

- Three-necked round-bottomed flask (500 mL)

- Reflux condenser
- Magnetic stirrer and stir bar
- Oil bath
- Syringes
- Rubber septa
- Argon or Nitrogen gas supply
- Separatory funnel (1 L)
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure

- **Reaction Setup:** A dry 500-mL, three-necked round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, and rubber septa. The entire apparatus is thoroughly purged with an inert gas, such as argon.^[10]
- **Addition of Reagents:** Under a positive pressure of argon, add anhydrous magnesium dichloride (9.52 g, 100 mmol) and solid paraformaldehyde (4.50 g, 150 mmol) to the flask.^[10]
- **Solvent and Base Addition:** Add dry tetrahydrofuran (250 mL) via syringe. Subsequently, add triethylamine (10.12 g, 100 mmol) dropwise using a syringe, and stir the resulting mixture for 10 minutes.^[10]
- **Substrate Addition:** Add 2-bromophenol (8.65 g, 50 mmol) dropwise via syringe. The mixture will initially appear as an opaque, light pink suspension.^[10]
- **Reaction Heating:** Immerse the flask in a preheated oil bath at approximately 75 °C. The mixture will soon turn a bright orange-yellow color. Maintain the reaction at a gentle reflux for

4 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/EtOAc (10:1) eluent.[10]

- Work-up: After 4 hours, cool the reaction mixture to room temperature. Add 100 mL of diethyl ether. Transfer the organic phase to a 1-L separatory funnel.[10]
- Washing: Wash the organic layer successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL). Caution: Gas evolution may occur during the acid wash.[10]
- Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO_4), filter, and remove the solvent using a rotary evaporator. This will yield a pale yellow oil that solidifies upon further drying under vacuum (1-2 mmHg).[10]
- Purification: The resulting crude yellow solid (8.09-8.11 g, 80-81% yield) is primarily 3-bromosalicylaldehyde ($\geq 95\%$ purity) and can often be used without further purification.[10] For higher purity, recrystallize the solid from hexane (50 mL) to obtain pale yellow needles (6.80-6.94 g, 68-69% yield).[10]

Data Presentation

Table 1: Summary of Reactant Stoichiometry and Product Yield

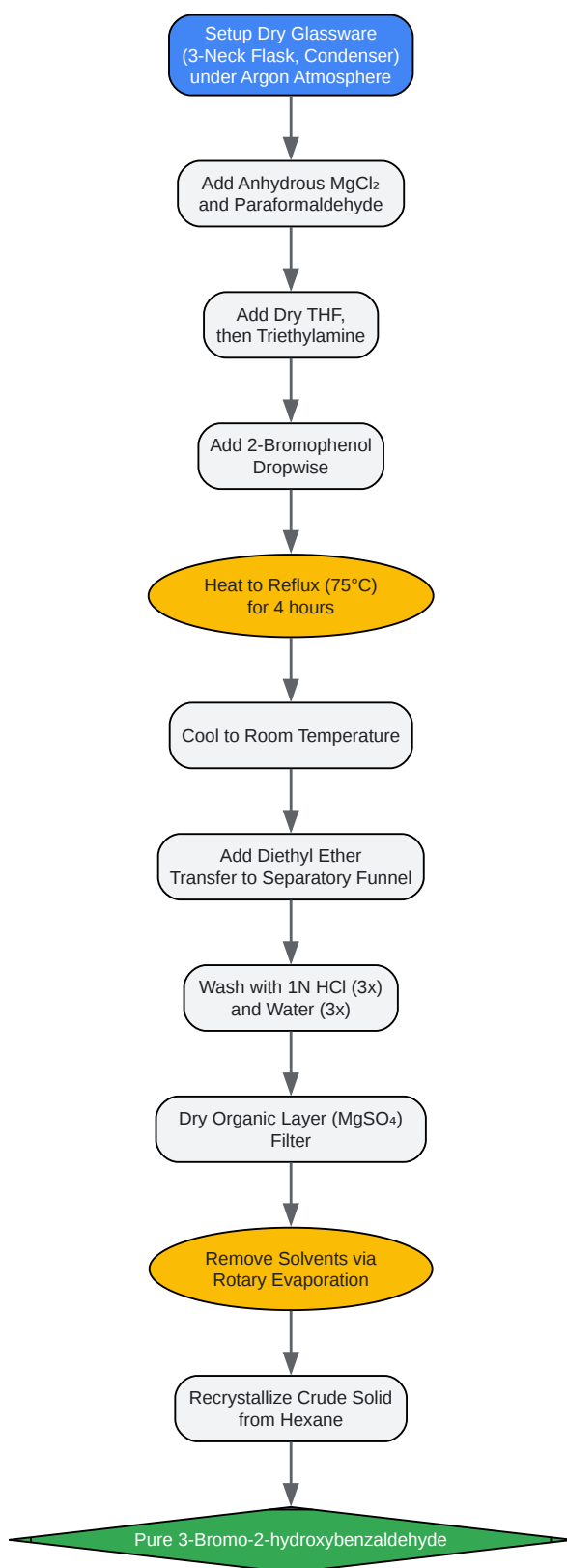
Compound	Molecular Weight (g/mol)	Amount (g)	Moles (mmol)	Molar Equiv.
2-Bromophenol	173.01	8.65	50	1.0
Anhydrous MgCl ₂	95.21	9.52	100	2.0
Paraformaldehyde	(30.03)n	4.50	150	3.0
Triethylamine	101.19	10.12	100	2.0
Product				
3-Bromo-2-hydroxybenzaldehyde (Crude)	201.02	8.09 - 8.11	40.2 - 40.3	80 - 81% Yield
3-Bromo-2-hydroxybenzaldehyde (Recrystallized)	201.02	6.80 - 6.94	33.8 - 34.5	68 - 69% Yield

Table 2: Physical and Spectroscopic Data for 3-Bromo-2-hydroxybenzaldehyde

Property	Value	Reference
Appearance	Pale yellow needles/crystalline solid	[10][12]
Melting Point	53-57 °C	[13][14]
Molecular Formula	C ₇ H ₅ BrO ₂	[15]
Molecular Weight	201.02 g/mol	[15]
¹ H NMR (CDCl ₃)	δ 11.37 (s, 1H, OH), 9.87 (s, 1H, CHO), 7.64 (dd, 1H), 7.42 (dd, 1H), 6.95 (t, 1H)	[10]
¹³ C NMR (CDCl ₃)	δ 196.2, 158.4, 139.5, 136.2, 121.2, 120.3, 112.5	[10]
IR (KBr, cm ⁻¹)	3069, 2871, 1655, 1606, 1466, 1438, 1381, 1292, 1230, 1177, 907, 747	[10]
HRMS (EI)	m/z calcd. for C ₇ H ₅ BrO ₂ : 199.9473; Found: 199.9475	[10]

Visualizations

Caption: Reaction scheme for the magnesium-mediated ortho-formylation of 2-bromophenol.



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Caption: Experimental workflow for the synthesis and purification of 3-bromo-2-hydroxybenzaldehyde.

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